(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Catalog No.
S716269
CAS No.
209252-17-5
M.F
C24H27NO6
M. Wt
425,47 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2...

CAS Number

209252-17-5

Product Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425,47 g/mole

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1

InChI Key

XXXSUGLINJXRGT-OAHLLOKOSA-N

SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

209252-17-5;Fmoc-beta-Glu(OtBu)-OH;Fmoc-beta-Hoasp(Otbu)-OH;(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoicacid;MFCD01862860;Fmoc-L-beta-glutamicacid5-tert-butylester;(3R)-5-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoicacid;Fmoc-?-HoAsp(OtBu)-OH;AC1MC54G;Fmoc-|A-HoAsp(OtBu)-OH;SCHEMBL119715;Fmoc-beta-homo-Asp(OtBu)-OH;03689_FLUKA;MolPort-003-793-985;Fmoc-beta-homoasparticacid(OtBu);ZINC2386820;0699AB;CS13931;FL805-1;AJ-35386;AK164327;AM006119;AM020029;AM803497;AN-29860

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc-Glu(OtBu)-OH is a derivative of L-glutamic acid with a temporary protecting group (Fmoc) on the amino terminus (N-terminus) and another protecting group (tert-butyl ester) on the carboxylic acid side chain (C-terminus). These protecting groups allow the Fmoc-Glu(OtBu)-OH to be incorporated into a peptide chain while preventing unwanted reactions at the N-terminus and C-terminus during peptide synthesis. Once the peptide chain is assembled, the protecting groups can be selectively removed to reveal the functional groups of glutamic acid, enabling its participation in the peptide's biological function. Source: Thermo Fisher Scientific, "N-Fmoc-L-beta-glutamic acid 5-tert-butyl ester, 95%":

  • Solid-phase peptide synthesis (SPPS)

    Fmoc-Glu(OtBu)-OH is particularly useful in solid-phase peptide synthesis, a popular technique for assembling peptides. In SPPS, the peptide is built up one amino acid at a time on a solid support. Fmoc-Glu(OtBu)-OH can be coupled to the growing peptide chain using appropriate coupling reagents, while the tert-butyl ester group ensures compatibility with the reaction conditions used in SPPS. Source: Royal Society of Chemistry, "Solid-phase peptide synthesis":

The compound (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a synthetic organic molecule characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group and a keto acid moiety. This compound features a chiral center at the 3-position, indicating that it can exist in multiple stereoisomeric forms, with the (3R) configuration being specified here. The fluorenylmethoxycarbonyl group is often used in peptide synthesis as a protecting group for amino acids, while the presence of the oxopentanoic acid suggests potential applications in biochemical pathways or as a precursor for further chemical transformations.

Involving this compound can be categorized into several types, including:

  • Anabolic Reactions: These reactions involve the synthesis of larger molecules from smaller units, often requiring energy input. For example, the incorporation of this compound into peptide chains could involve the formation of peptide bonds through condensation reactions.
  • Catabolic Reactions: These reactions break down complex molecules into simpler ones, releasing energy. The degradation of this compound could yield smaller fragments that may enter metabolic pathways.
  • Enzymatic Reactions: Given its structure, enzymes may catalyze specific reactions involving this compound, such as hydrolysis or oxidation-reduction processes that modify its functional groups

    The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have been noted for various biological activities, including:

    • Antimicrobial Properties: Certain derivatives exhibit efficacy against bacterial strains.
    • Antioxidant Activity: Compounds with carbonyl groups can act as antioxidants by scavenging free radicals.
    • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes like glucose metabolism .

Synthesis of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This step involves the reaction of fluorenylmethanol with phosgene or a similar reagent to introduce the protective group.
  • Amidation Reaction: The introduction of the amino group can be achieved through coupling reactions with appropriate amines under controlled conditions.
  • Addition of the Alkoxy Group: The 2-methylpropan-2-ol can be reacted with an appropriate electrophile to form the ether linkage.
  • Keto Acid Formation: Finally, oxidation or other functional group transformations can yield the desired keto acid structure .

The compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design and synthesis, particularly for peptide-based therapeutics.
  • Biochemistry: Used in studies involving enzyme activity and metabolic pathways.
  • Chemical Research: Serves as a model compound for exploring reaction mechanisms and interactions with biological macromolecules.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Assessing how well this compound binds to target proteins or enzymes can provide insights into its potential therapeutic uses.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized within cells can reveal its effects on cellular metabolism and energy production.
  • In Vitro Assays: Various assays can evaluate its biological activity, including cytotoxicity tests and enzyme inhibition assays .

Several compounds share structural similarities with (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, each with unique properties:

Compound NameStructural FeaturesUnique Properties
N-Acetyl-L-cysteineContains thiol groupAntioxidant properties
L-LeucineBranched-chain amino acidEssential nutrient
9-FluorenoneKetone derivative of fluorenesPhotochemical properties

These compounds highlight the diversity within similar chemical classes while showcasing unique functionalities that could be exploited in various applications .

XLogP3

3.4

Wikipedia

Fmoc-L-beta-glutamic acid 5-tert-butyl ester

Dates

Modify: 2023-08-15

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